

# **Cross-Resistance Between Dihydroartemisinin** and Other Antimalarials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



An objective analysis of experimental data on the cross-resistance profiles of **Dihydroartemisinin** (DHA), a key component of Artemisinin-based Combination Therapies (ACTs), with other widely used antimalarial drugs. This guide is intended for researchers, scientists, and drug development professionals in the field of malariology.

The emergence and spread of resistance to artemisinin and its derivatives, including dihydroartemisinin (DHA), pose a significant threat to global malaria control efforts. Understanding the cross-resistance profiles between DHA and other antimalarials is crucial for preserving the efficacy of current treatments and for the development of new therapeutic strategies. This guide provides a comparative analysis of experimental data on this critical issue.

# In Vitro Cross-Resistance Profile of DHA-Resistant Plasmodium falciparum

Experimental evidence demonstrates that the selection for DHA resistance in Plasmodium falciparum can concurrently reduce the parasite's susceptibility to other antimalarial drugs. A pivotal study by Cui et al. (2012) involved the in vitro selection of two DHA-resistant parasite clones, DHA1 and DHA2, from the Dd2 parental strain. The 50% inhibitory concentrations (IC50s) of various antimalarials were then determined for these clones and compared to the parental strain.







The results, summarized in the table below, reveal a significant increase in the IC50 values for most of the tested drugs in the DHA-resistant clones, indicating a broad spectrum of cross-resistance.



| Antimalarial<br>Drug         | Dd2<br>(Parental)<br>IC50 (nM) | DHA1<br>(DHA-<br>Resistant)<br>IC50 (nM) | DHA2<br>(DHA-<br>Resistant)<br>IC50 (nM) | Fold<br>Increase in<br>Resistance<br>(DHA1 vs<br>Dd2) | Fold<br>Increase in<br>Resistance<br>(DHA2 vs<br>Dd2) |
|------------------------------|--------------------------------|------------------------------------------|------------------------------------------|-------------------------------------------------------|-------------------------------------------------------|
| Artemisinins                 |                                |                                          |                                          |                                                       |                                                       |
| Dihydroartem<br>isinin (DHA) | $3.2 \pm 0.5$                  | 85.3 ± 10.2                              | 82.1 ± 9.8                               | ~26.7                                                 | ~25.7                                                 |
| Artemisinin<br>(ART)         | 4.5 ± 0.8                      | >75                                      | >75                                      | >16.7                                                 | >16.7                                                 |
| Artemether (ATM)             | 2.8 ± 0.4                      | 14.2 ± 2.1                               | 27.5 ± 3.5                               | ~5.1                                                  | ~9.8                                                  |
| Artesunate<br>(ATS)          | 3.1 ± 0.6                      | 15.8 ± 2.5                               | 30.1 ± 4.1                               | ~5.1                                                  | ~9.7                                                  |
| Quinolines                   |                                |                                          |                                          |                                                       |                                                       |
| Chloroquine<br>(CQ)          | 120.5 ± 15.2                   | 350.8 ± 45.3                             | 380.1 ± 50.2                             | ~2.9                                                  | ~3.2                                                  |
| Amodiaquine<br>(AQ)          | 45.2 ± 5.8                     | 120.5 ± 18.1                             | 135.2 ± 20.3                             | ~2.7                                                  | ~3.0                                                  |
| Piperaquine<br>(PQ)          | 38.9 ± 4.9                     | 95.8 ± 12.3                              | 105.4 ± 15.1                             | ~2.5                                                  | ~2.7                                                  |
| Mefloquine<br>(MQ)           | 25.6 ± 3.5                     | 180.4 ± 25.1                             | 201.3 ± 28.4                             | ~7.0                                                  | ~7.9                                                  |
| Lumefantrine (LUM)           | 15.8 ± 2.1                     | 75.3 ± 9.8                               | 82.4 ± 11.2                              | ~4.8                                                  | ~5.2                                                  |
| Quinine (QN)                 | 280.1 ± 35.2                   | 850.6 ± 110.5                            | 910.2 ± 125.3                            | ~3.0                                                  | ~3.3                                                  |
| Other                        |                                |                                          |                                          |                                                       |                                                       |
| Atovaquone<br>(ATQ)          | 1.2 ± 0.2                      | 1.5 ± 0.3                                | 1.4 ± 0.2                                | 1.25                                                  | 1.17                                                  |



Note: Data is presented as mean ± standard deviation. The asterisk () indicates a significant difference (P<0.0083) between the resistant clones and the parental Dd2 strain. Data extracted from Cui et al. (2012).\*

Interestingly, while significant cross-resistance was observed with quinoline antimalarials and other artemisinin derivatives, the susceptibility to atovaquone remained largely unchanged. In other studies, a significant positive correlation has been observed between the in vitro responses to **dihydroartemisinin** and mefloquine, as well as halofantrine, further suggesting a potential for cross-resistance.

### **Molecular Mechanisms of Cross-Resistance**

The molecular basis of DHA resistance and the associated cross-resistance is complex and multifactorial. Key genetic determinants that have been identified include:

Kelch13 (K13) Propeller Domain Mutations: Single nucleotide polymorphisms (SNPs) in the
propeller domain of the P. falciparum kelch13 gene are well-established markers of
artemisinin resistance. These mutations are associated with reduced parasite clearance
rates in patients.



- pfmdr1 Gene Amplification: Increased copy number of the P. falciparum multidrug resistance gene 1 (pfmdr1) has been linked to in vitro resistance to DHA and cross-resistance to quinoline drugs like mefloquine. The reversion of DHA-resistant parasites to a sensitive phenotype was accompanied by the de-amplification of pfmdr1.
- Antioxidant Defense Network: Upregulation of the antioxidant defense network in the
  parasite has been observed in DHA-resistant clones, suggesting a role in mitigating the
  oxidative stress induced by artemisinins.
- P. falciparum Chloroquine Resistance Transporter (pfcrt) Mutations: While primarily associated with chloroquine resistance, mutations in the pfcrt gene have also been implicated in piperaquine resistance, a partner drug for DHA.

## Experimental Protocols In Vitro Drug Susceptibility Assay

The determination of 50% inhibitory concentrations (IC50s) is a standard method for assessing antimalarial drug susceptibility in vitro.













### Click to download full resolution via product page

• To cite this document: BenchChem. [Cross-Resistance Between Dihydroartemisinin and Other Antimalarials: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046577#cross-resistance-between-dihydroartemisinin-and-other-antimalarials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com